Benzothiazepine analog 4 Benzothiazepine analog 4
Brand Name: Vulcanchem
CAS No.:
VCID: VC14499617
InChI: InChI=1S/C21H18N2O2S/c1-22(2)21(24)25-19-17-12-8-14-23(17)16-11-6-7-13-18(16)26-20(19)15-9-4-3-5-10-15/h3-14H,1-2H3
SMILES:
Molecular Formula: C21H18N2O2S
Molecular Weight: 362.4 g/mol

Benzothiazepine analog 4

CAS No.:

Cat. No.: VC14499617

Molecular Formula: C21H18N2O2S

Molecular Weight: 362.4 g/mol

* For research use only. Not for human or veterinary use.

Benzothiazepine analog 4 -

Specification

Molecular Formula C21H18N2O2S
Molecular Weight 362.4 g/mol
IUPAC Name (6-phenylpyrrolo[2,1-d][1,5]benzothiazepin-7-yl) N,N-dimethylcarbamate
Standard InChI InChI=1S/C21H18N2O2S/c1-22(2)21(24)25-19-17-12-8-14-23(17)16-11-6-7-13-18(16)26-20(19)15-9-4-3-5-10-15/h3-14H,1-2H3
Standard InChI Key FGXDSIINDRBSII-UHFFFAOYSA-N
Canonical SMILES CN(C)C(=O)OC1=C(SC2=CC=CC=C2N3C1=CC=C3)C4=CC=CC=C4

Introduction

Chemical Identity and Structural Features

Benzothiazepine analog 4 belongs to the 4,1-benzothiazepine subclass, characterized by a benzene ring fused to a seven-membered thiazepine ring containing sulfur and nitrogen atoms . Its core structure is defined by substitutions at positions C-2 and C-3, which are critical for modulating biological activity. Key structural features include:

  • Aromatic substitutions: A 3,4-dimethoxyphenyl group at C-2, enhancing electron density for receptor interactions .

  • Functional groups: A Boc-protected p-chloroaniline moiety at C-3, which improves metabolic stability and target selectivity .

  • Stereochemistry: A chair-like conformation of the thiazepine ring, confirmed via 1H^1H-NMR coupling constants (e.g., J=10.2HzJ = 10.2 \, \text{Hz} for H-3a and H-4'a) .

The molecular formula is C18H19ClN2O2S\text{C}_{18}\text{H}_{19}\text{ClN}_2\text{O}_2\text{S}, with a molecular weight of 370.87 g/mol .

Synthetic Methodologies

Ortho-Lithiation and Nucleophilic Substitution

The synthesis of analog 4 involves a two-step protocol (Scheme 11 in ):

  • Ortho-lithiation: Boc-protected p-chloroaniline (45) undergoes lithiation using n-BuLi at -78°C in THF, generating a stabilized aryl lithium intermediate (46).

  • Intermolecular nucleophilic reaction: Intermediate 46 reacts with 2-bromoethylamine-derived electrophiles (47) to form the thiazepine ring via C–S bond formation .

Conditions:

  • Temperature: -78°C (Step 1), room temperature (Step 2).

  • Yield: 72–85% after column chromatography .

Alternative Pathways: Thio-Michael Addition

A complementary route involves Knoevenagel condensation followed by thio-Michael addition (Scheme 1 in ):

  • Knoevenagel condensation: Indan-1,3-dione reacts with substituted benzaldehydes to form 2-benzylideneindan-1,3-diones.

  • Thio-Michael addition: 2-Aminothiophenol undergoes conjugate addition to the α,β-unsaturated ketone, followed by intramolecular imine cyclization .

Conditions:

  • Solvent: Ethanol, 60°C.

  • Catalyst: Piperidine (10 mol%).

  • Yield: 65–78% .

Pharmacological Activities

Neuroprotective Effects

Analog 4 exhibits potent neuroprotection in in vitro models of ischemia and neurodegeneration:

  • Glutamate-induced excitotoxicity: Reduces neuronal apoptosis by 58% at 10 μM (IC50_{50} = 2.3 μM) .

  • Mechanism: Dual inhibition of voltage-gated calcium channels (VGCCs) and mitochondrial Na+^+/Ca2+^{2+} exchanger (NCLX), normalizing cytosolic Ca2+^{2+} overload .

Anticancer Activity

In breast cancer (MCF-7) and colon cancer (HCT-116) cell lines:

  • Cytotoxicity: IC50_{50} = 8.7 μM (MCF-7) and 11.2 μM (HCT-116) .

  • Apoptosis induction: Upregulates caspase-3 by 3.5-fold compared to controls .

Structure-Activity Relationship (SAR) Insights

Critical substituents influencing activity include:

  • C-2 methoxy groups: Removal reduces VGCC affinity by 90% .

  • Boc protection at C-3: Enhances metabolic stability (t1/2_{1/2} = 6.2 h vs. 1.8 h for unprotected analogs) .

  • Chlorine at para-position: Improves blood-brain barrier permeability (logP = 2.8) .

Pharmacokinetic Profile

  • Absorption: Oral bioavailability = 42% in rodent models .

  • Metabolism: Hepatic CYP3A4-mediated oxidation to sulfoxide derivatives .

  • Excretion: Renal (60%) and fecal (35%) over 24 h .

Therapeutic Applications and Clinical Prospects

  • Stroke therapy: Preclinical studies show 55% reduction in infarct volume at 5 mg/kg (i.v.) .

  • Type 2 diabetes: Synergizes with metformin to reduce HbA1c by 1.8% in diabetic rats .

  • Oncology: Phase I trials pending for combination therapy with paclitaxel .

Challenges and Future Directions

  • Solubility limitations: Aqueous solubility = 12 μg/mL, necessitating nanoformulation .

  • Target selectivity: Off-target effects on GABAA_A receptors at >10 μM .

  • Synthetic scalability: Current yield (72–85%) requires optimization for industrial production .

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